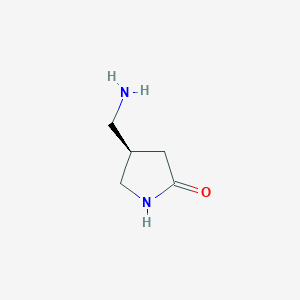
(3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸
説明
“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It has a molecular weight of 170.94 . This compound is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for “(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is 1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . Its canonical SMILES representation is B(C1=C(C(=NC=C1)OC)F)(O)O .
Physical And Chemical Properties Analysis
“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is a solid at room temperature . It has a topological polar surface area of 62.6 Ų . The compound is considered to be a Lewis acid, with a pKa value between 4 and 10 .
科学的研究の応用
鈴木・宮浦クロスカップリング反応
(3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸: 鈴木・宮浦クロスカップリング反応において重要な試薬です . この反応は炭素-炭素結合を形成するための強力なツールであり、医薬品やポリマーを含む複雑な有機化合物の合成に広く用いられています。ボロン酸は求核剤として作用し、パラジウム触媒の存在下でアリールまたはビニルハライドとカップリングします。
ヘテロ環化合物の合成
(3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸に存在するピリジン部分は、多くの薬剤の共通骨格です. 研究者はこの化合物を用いて新規なヘテロ環化合物を合成しており、これは新規治療薬の開発の中心となっています。
フッ素化試薬
(3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸中のフッ素原子は、重要なフッ素化試薬となっています . フッ素化された化合物は独特な性質を持ち、医薬品における安定性と生体利用能の向上など、特定の特性を持つ材料の設計において重要です。
ホウ素中性子捕捉療法 (BNCT)
(3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸のようなホウ素化合物は、ホウ素中性子捕捉療法で使用できます . BNCTは、低エネルギー熱中性子でホウ素を照射すると、高エネルギーアルファ粒子と反跳リチウム核が生成される捕捉と核分裂反応を利用した、2成分の癌治療法です。
有機発光ダイオード (OLED)
有機エレクトロニクスでは、OLED用材料の合成にボロン酸がしばしば用いられます . (3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸の電子特性を活用することで、電流に応答して光を放射する部品を作ることができます。
化学センサー
ボロン酸基は、ジオールと可逆的な共有結合を形成する能力があることが知られており、(3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸のような化合物は、化学センサーの開発に役立ちます . これらのセンサーは、糖やその他の生体分析物を検出することができ、これは医療診断に役立ちます。
材料科学
材料科学において、(3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸は、材料の表面特性を改質するために使用できます . さまざまな基質と安定な共有結合を形成する能力が活用され、コーティングを作成し、特定の用途に合わせて材料を機能化することができます。
農薬化学
ボロン酸は、植物の生育と発達における潜在的な役割から、農薬化学でも研究されています . (3-フルオロ-2-メトキシピリジン-4-イル)ボロン酸の生体分子との特定の相互作用により、新規農薬の開発につながる可能性があります。
Safety and Hazards
“(3-Fluoro-2-methoxypyridin-4-yl)boronic acid” is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biomolecules like peptides, proteins, vitamins, and nucleic acids .
Mode of Action
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step . This forms a new carbon-carbon bond, enabling the synthesis of complex organic compounds .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds . They can also participate in the construction of therapeutically useful bioconjugates .
Pharmacokinetics
It’s known that boronic acids, in general, have relatively stable and environmentally benign properties , which may influence their bioavailability.
Result of Action
Boronic acids are known to be valuable building blocks in organic synthesis , and their use can lead to the formation of complex organic compounds with potential therapeutic applications .
Action Environment
The action of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the success of SM coupling reactions, in which boronic acids are commonly used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical reagents can influence the action, efficacy, and stability of (3-Fluoro-2-methoxypyridin-4-yl)boronic acid.
特性
IUPAC Name |
(3-fluoro-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAQIISIRPULKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1598387-84-8 | |
| Record name | (3-fluoro-2-methoxypyridin-4-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)


![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)




